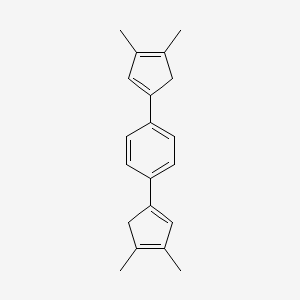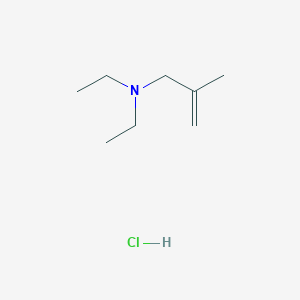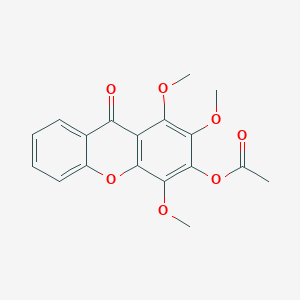
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is an organic compound that features a benzene ring substituted with two 3,4-dimethyl-1,3-cyclopentadien-1-yl groups at the 1 and 4 positions. This compound is part of a class of aromatic hydrocarbons known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- typically involves the reaction of benzene derivatives with cyclopentadienyl compounds under specific conditions. One common method is the Diels-Alder reaction, where a diene (such as 3,4-dimethyl-1,3-cyclopentadiene) reacts with a dienophile (such as a benzene derivative) to form the desired product. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial synthesis.
化学反应分析
Types of Reactions
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and alkyl halides for Friedel-Crafts alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying aromaticity and conjugation.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal chemistry of this compound could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stable aromatic structure.
作用机制
The mechanism by which Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- exerts its effects involves interactions with molecular targets through its aromatic π-electron system. This system allows the compound to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-: This compound features a similar structure but with an ethylidene bridge between the benzene rings.
Benzene, 1,3-dimethyl-:
Benzene, 1,4-bis(bromomethyl)-: This compound has bromomethyl groups at the 1 and 4 positions of the benzene ring.
Uniqueness
Benzene, 1,4-bis(3,4-dimethyl-1,3-cyclopentadien-1-yl)- is unique due to the presence of the 3,4-dimethyl-1,3-cyclopentadien-1-yl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
111690-90-5 |
|---|---|
分子式 |
C20H22 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
1,4-bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C20H22/c1-13-9-19(10-14(13)2)17-5-7-18(8-6-17)20-11-15(3)16(4)12-20/h5-9,11H,10,12H2,1-4H3 |
InChI 键 |
MCESUOCXYYXJFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C1)C2=CC=C(C=C2)C3=CC(=C(C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)

![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)


![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)


![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
